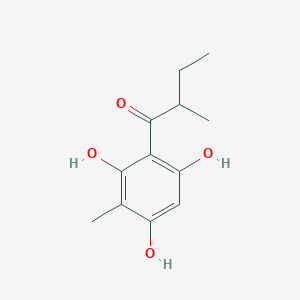

2-Methyl-4-(2-methylbutyryl)phloroglucinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

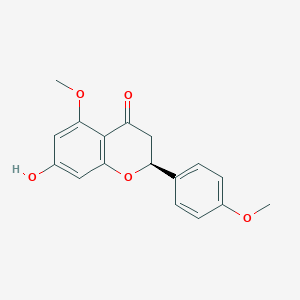

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a derivative of phloroglucinol, a trivalent phenolic compound that forms the core of many natural and synthetic compounds with various biological activities. The specific derivative mentioned is of interest due to its potential antimicrobial properties and unique chemical structure which allows for diverse chemical reactions and analyses.

Synthesis Analysis

The synthesis of phloroglucinol derivatives often involves prenylation or acylation reactions to introduce various alkyl or acyl groups into the phloroglucinol core. For example, derivatives similar to this compound can be synthesized through reactions that involve the addition of prenyl groups or through acylation with specific acid chlorides. One method for the synthesis of related compounds includes starting from acyclic, non-aromatic precursors, followed by cyclization and aromatization steps to introduce the desired functional groups onto the phloroglucinol core (Marshall, Cable, & Botting, 2010).

Molecular Structure Analysis

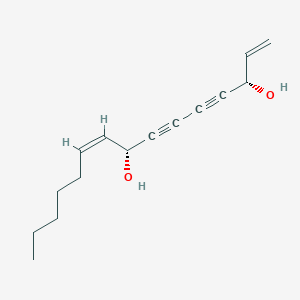

The molecular structure of phloroglucinol derivatives, including this compound, is characterized by the presence of a phloroglucinol nucleus with various substituents that influence its chemical and physical properties. The structure is determined using spectroscopic methods such as NMR, mass spectrometry, and sometimes X-ray crystallography. The absolute configuration of the stereogenic centers, if present, can be established using techniques such as vibrational circular dichroism in comparison to theoretical data (Casero et al., 2015).

Chemical Reactions and Properties

Phloroglucinol derivatives, including this compound, can participate in various chemical reactions due to the reactive nature of their phenolic hydroxyl groups and the presence of other functional groups. These reactions include etherification, esterification, and acylation, allowing for the synthesis of a wide range of compounds with potential biological activities. The antimicrobial activities of these compounds can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as yeast molds, to determine their potential therapeutic applications (Casero et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antiviral and Antibacterial Properties of Phloroglucinols

Phloroglucinol and its derivatives represent a vast class of secondary metabolites found extensively in plants and brown algae, exhibiting a broad spectrum of biological activities. Among these, notable are their antiviral and antibacterial capabilities. Phloroglucinols have shown effectiveness against viruses such as HIV, herpes, enterovirus, and even exhibited potential against SARS-CoV-19 through preliminary docking analysis. Besides, some derivatives have demonstrated antibacterial effects against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. These findings highlight the immense potential of phloroglucinol derivatives as antimicrobial agents. However, the therapeutic application is currently limited by the lack of in vivo studies and detailed mechanisms of action, underscoring the need for further research in this area (Peron et al., 2023).

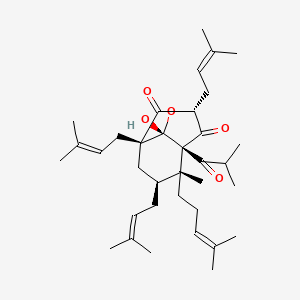

Structural Diversity and Biological Activities of Phloroglucinol Derivatives from Hypericum Species

The genus Hypericum is renowned for its medicinal properties, with H. perforatum being the most prominent species for treating depression. Research on this genus has yielded a diverse array of phloroglucinol derivatives, including prenylated phloroglucinols, dimeric acylphloroglucinols, and polycyclic polyprenylated acylphloroglucinols. These compounds exhibit a range of biological activities, such as antimicrobial, cytotoxic, antinociceptive, and antidepressant-like effects, showcasing the chemical diversity and potential therapeutic applications of phloroglucinol derivatives (Bridi et al., 2018).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol is currently unknown due to the lack of research in this area .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and activity of this compound . For instance, it is recommended to store the compound at -20°C for long-term stability .

Eigenschaften

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)